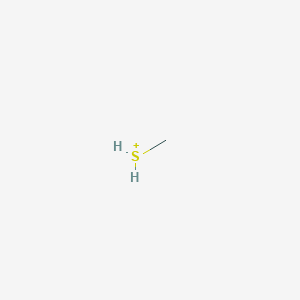
methylsulfanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The methylsulfide anion is an organosulfur compound with the chemical formula CH₃S⁻. It is a sulfur analog of the methoxide anion (CH₃O⁻) and is known for its nucleophilic properties. The methylsulfide anion is commonly encountered in organic synthesis and is used as a reagent in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: The methylsulfide anion can be prepared through the deprotonation of methanethiol (CH₃SH) using a strong base such as sodium hydride (NaH) or sodium hydroxide (NaOH). The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to stabilize the anion.
Industrial Production Methods: In industrial settings, the methylsulfide anion is often generated in situ during chemical processes. One common method involves the reaction of methanethiol with a base in the presence of an alkyl halide to form the corresponding methylsulfide compound.
Types of Reactions:
Nucleophilic Substitution: The methylsulfide anion is a strong nucleophile and readily participates in nucleophilic substitution reactions with alkyl halides to form thioethers (sulfides).
Oxidation: The methylsulfide anion can be oxidized to form sulfoxides and sulfones. For example, oxidation with hydrogen peroxide (H₂O₂) yields methylsulfoxide, which can be further oxidized to methylsulfone.
Reduction: The methylsulfide anion can also undergo reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Alkyl halides (e.g., methyl iodide) and aprotic solvents (e.g., DMSO, THF).
Oxidation: Hydrogen peroxide (H₂O₂), peroxy acids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Major Products:
Thioethers (Sulfides): Formed from nucleophilic substitution reactions.
Sulfoxides and Sulfones: Formed from oxidation reactions.
科学研究应用
The methylsulfide anion has a wide range of applications in scientific research:
Chemistry: Used as a nucleophile in organic synthesis to form various sulfur-containing compounds.
Biology: Studied for its role in biological systems, particularly in the metabolism of sulfur-containing amino acids.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
作用机制
The methylsulfide anion exerts its effects primarily through nucleophilic attack on electrophilic centers. Its high nucleophilicity is due to the presence of the lone pair of electrons on the sulfur atom, which can readily form bonds with electrophiles. In biological systems, the methylsulfide anion can participate in enzymatic reactions involving sulfur transfer.
相似化合物的比较
Methoxide Anion (CH₃O⁻): The oxygen analog of the methylsulfide anion, known for its nucleophilic properties.
Ethylsulfide Anion (C₂H₅S⁻): Similar to the methylsulfide anion but with an ethyl group instead of a methyl group.
Thiolate Anions (RS⁻): General class of sulfur-containing anions with varying alkyl or aryl groups.
Uniqueness: The methylsulfide anion is unique due to its strong nucleophilicity and ability to participate in a wide range of chemical reactions. Its sulfur atom provides distinct reactivity compared to oxygen-containing analogs, making it valuable in both synthetic and biological contexts.
属性
CAS 编号 |
17302-63-5 |
|---|---|
分子式 |
CH5S+ |
分子量 |
49.12 g/mol |
IUPAC 名称 |
methylsulfanium |
InChI |
InChI=1S/CH4S/c1-2/h2H,1H3/p+1 |
InChI 键 |
LSDPWZHWYPCBBB-UHFFFAOYSA-O |
SMILES |
C[SH2+] |
规范 SMILES |
C[SH2+] |
Key on ui other cas no. |
17302-63-5 |
同义词 |
Methylsulfide anion |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















